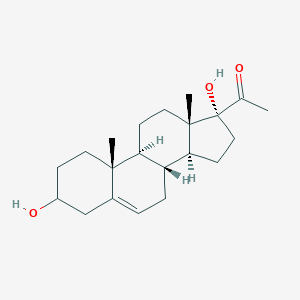

3,17-Dihydroxypregn-5-en-20-one

Description

Properties

IUPAC Name |

1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERGUCIJOXJXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861916 | |

| Record name | 3,17-Dihydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-79-1 | |

| Record name | 17-Hydroxypregnenolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-β,17-α-dihydroxypregn-5-en-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Enzymatic Regulation of 17alpha Hydroxypregnenolone

De Novo Synthesis from Cholesterol Precursors

The journey from cholesterol to 17alpha-hydroxypregnenolone begins in the mitochondria and continues in the endoplasmic reticulum. This pathway is fundamental for the production of all steroid hormones in mammals wikipedia.orgnih.gov.

Cholesterol Side-Chain Cleavage by P450scc (CYP11A1)

The initial and rate-limiting step in all steroid hormone production is the conversion of cholesterol to pregnenolone (B344588) researchgate.netbiorxiv.org. This reaction is catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage, also known as P450scc or CYP11A1 wikipedia.orgnih.gov. The process is a complex, three-step monooxygenase reaction that ultimately cleaves the side chain of cholesterol wikipedia.orgnih.govnih.gov.

The conversion involves two successive hydroxylations of the cholesterol side-chain. First, cholesterol is hydroxylated to form 22R-hydroxycholesterol. This is followed by a second hydroxylation to produce 20alpha,22R-dihydroxycholesterol wikipedia.orgnih.gov. The final step involves the cleavage of the bond between carbon atoms 20 and 22, which results in the formation of pregnenolone and isocaproic aldehyde wikipedia.org. Each of these steps requires two electrons, which are supplied by NADPH through a short electron transport chain involving two other proteins: adrenodoxin (B1173346) reductase and adrenodoxin wikipedia.orgnih.gov. The activity of P450scc is primarily limited by the availability of cholesterol in the inner mitochondrial membrane, a process regulated by the steroidogenic acute regulatory protein (StAR) wikipedia.org.

| Enzyme | Location | Substrate | Product(s) | Function |

| P450scc (CYP11A1) | Mitochondria | Cholesterol | Pregnenolone, Isocaproic aldehyde | Cleavage of cholesterol side-chain |

Conversion of Pregnenolone by Cytochrome P450 17α-Hydroxylase (CYP17A1)

Once pregnenolone is synthesized in the mitochondria, it moves to the endoplasmic reticulum, where the next step in the formation of 17alpha-hydroxypregnenolone occurs wikipedia.org. This reaction is catalyzed by Cytochrome P450 17α-hydroxylase/17,20-lyase, or CYP17A1 wikipedia.orgmedlineplus.gov. This enzyme introduces a hydroxyl (-OH) group at the 17α position of the pregnenolone steroid nucleus wikipedia.orgwikipedia.org. This single hydroxylation step directly converts pregnenolone into 17alpha-hydroxypregnenolone medlineplus.govwikipedia.orgoup.com. This reaction is a crucial branch point in steroidogenesis, as 17alpha-hydroxypregnenolone can then be further metabolized to produce glucocorticoids or, via the action of the same CYP17A1 enzyme, androgens wikipedia.orgnih.gov.

Dual Enzymatic Activities of CYP17A1: 17α-Hydroxylase and 17,20-Lyase

CYP17A1 is a bifunctional enzyme, meaning it possesses two distinct catalytic activities housed within a single protein wikipedia.orgnih.gov. It is a key enzyme in the steroidogenic pathway, directing intermediates toward the synthesis of either glucocorticoids or sex steroids wikipedia.orgnih.gov. The enzyme is expressed in the adrenal cortex and the gonads wikipedia.orgtaylorandfrancis.com.

Hydroxylation Activity Leading to 17alpha-Hydroxypregnenolone Formation

The first catalytic function of CYP17A1 is its 17α-hydroxylase activity wikipedia.orgmedlineplus.gov. In this role, the enzyme binds to pregnenolone and catalyzes the addition of a hydroxyl group at the C17 position of the steroid's D ring wikipedia.orgtaylorandfrancis.com. This hydroxylation reaction transforms pregnenolone into 17alpha-hydroxypregnenolone medlineplus.govmedlineplus.gov. This activity is essential for the subsequent production of cortisol, a primary glucocorticoid wikipedia.orgnih.gov. The enzyme can also use progesterone (B1679170) as a substrate, converting it to 17α-hydroxyprogesterone medlineplus.govoup.com.

Subsequent 17,20-Lyase Activity for Dehydroepiandrosterone (B1670201) (DHEA) Synthesis

The second function of CYP17A1 is its 17,20-lyase activity wikipedia.orgnih.gov. This activity acts upon the product of the first reaction, 17alpha-hydroxypregnenolone wikipedia.org. The enzyme cleaves the bond between carbon atoms 17 and 20, effectively removing the side chain wikipedia.orgnih.gov. This cleavage results in the formation of dehydroepiandrosterone (DHEA), a C19 steroid that serves as the precursor for all androgens and estrogens wikipedia.orgnih.govwikipedia.org. While CYP17A1 can also act on 17α-hydroxyprogesterone, its lyase activity is much more efficient with 17alpha-hydroxypregnenolone as the substrate in humans oup.comresearchgate.net. Studies using transfected cells have shown that the conversion of pregnenolone to DHEA occurs in two distinct steps, with 17alpha-hydroxypregnenolone being released as an intermediate before the lyase reaction takes place nih.govresearchgate.netfao.org.

| Enzyme Activity | Substrate | Product | Pathway |

| 17α-Hydroxylase | Pregnenolone | 17alpha-Hydroxypregnenolone | Glucocorticoid and Sex Steroid Synthesis |

| 17,20-Lyase | 17alpha-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Sex Steroid Synthesis |

Molecular and Post-Translational Regulation of CYP17A1 Activity

The dual activities of CYP17A1 are intricately regulated to ensure the appropriate production of steroid hormones in different tissues. This regulation occurs at multiple levels, involving cofactor availability, allosteric modulation, and post-translational modifications.

The 17,20-lyase activity of CYP17A1 is particularly dependent on several factors. One key regulator is cytochrome P450 oxidoreductase (POR), which is required to donate electrons for both the hydroxylase and lyase reactions wikipedia.orgnih.govnih.gov. Another critical protein is cytochrome b5 (CYB5), which acts as an allosteric effector, specifically enhancing the Vmax (maximum reaction rate) of the 17,20-lyase activity wikipedia.orgnih.govuniprot.orguniprot.org. The presence of cytochrome b5 can increase the rate of the lyase reaction by an order of magnitude nih.gov. This enhancement is thought to be due to both accelerating electron transfer and inducing conformational changes in the active site that favor the lyase reaction nih.govnih.gov.

Furthermore, the activity of human CYP17A1 is regulated by post-translational modification. The enzyme can be phosphorylated on serine and threonine residues by a cAMP-dependent protein kinase wikipedia.org. This phosphorylation significantly increases the 17,20-lyase activity, while dephosphorylation nearly eliminates it, providing a switch-like mechanism for controlling androgen production wikipedia.org. The ratio of substrate to enzyme concentration also plays a role; high substrate levels tend to favor hydroxylase activity, whereas lower substrate levels relative to enzyme concentration increase lyase activity nih.govresearchgate.net.

Conversions to Other Steroids via the 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Pathway

17alpha-Hydroxypregnenolone is a critical branch-point in steroidogenesis, and one of its major metabolic fates is its conversion to 17alpha-hydroxyprogesterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.orgwikipedia.org

The enzyme 3β-HSD catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. nih.govwikipedia.org This involves both a dehydrogenation at the 3β-hydroxyl group and an isomerization of the double bond from the B-ring to the A-ring of the steroid nucleus. nih.gov In the context of 17alpha-hydroxypregnenolone, 3β-HSD converts it to 17alpha-hydroxyprogesterone, a key precursor in the synthesis of cortisol. medscape.commedscape.com This conversion is a critical step in the glucocorticoid synthesis pathway. medscape.commedscape.com

| Enzyme | Substrate | Product | Pathway |

|---|---|---|---|

| CYP17A1 (17,20-lyase activity) | 17alpha-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Sex Steroid Synthesis |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 17alpha-Hydroxypregnenolone | 17alpha-Hydroxyprogesterone | Glucocorticoid Synthesis |

Tissue-Specific Steroidogenesis Involving 17alpha-Hydroxypregnenolone

17alpha-Hydroxypregnenolone is a crucial intermediate steroid hormone in the biosynthesis of glucocorticoids and sex steroids. Its production and subsequent metabolism are highly regulated and occur in specific tissues, most notably the adrenal glands and the gonads. The synthesis of this compound from pregnenolone is catalyzed by the enzyme 17α-hydroxylase, a specific activity of the multifunctional enzyme Cytochrome P450 17A1 (CYP17A1). wikipedia.orgwikipedia.org This enzyme exhibits dual functions: 17α-hydroxylase activity and 17,20-lyase activity, which are critical for directing steroid precursors toward different pathways. wikipedia.orgtaylorandfrancis.com

Adrenal Gland (Zona Fasciculata and Zona Reticularis) Biosynthesis

The adrenal cortex is structurally and functionally divided into three zones; the synthesis of 17alpha-hydroxypregnenolone occurs in the inner two layers, the zona fasciculata and the zona reticularis. nih.govmdpi.com Both of these zones express the enzyme CYP17A1, which is essential for the production of cortisol and androgens. wikipedia.orgnih.gov The initial rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a process stimulated by the Adrenocorticotropic hormone (ACTH). medscape.comfrontiersin.org

In the zona fasciculata , the primary function is the production of glucocorticoids, mainly cortisol. nih.govnih.gov Here, pregnenolone is converted to 17alpha-hydroxypregnenolone by the 17α-hydroxylase activity of CYP17A1. nih.govnih.gov Subsequently, 17alpha-hydroxypregnenolone is converted to 17α-hydroxyprogesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.govmdpi.com From this point, a series of enzymatic reactions leads to the synthesis of cortisol. nih.gov

The zona reticularis is the primary site of adrenal androgen synthesis. nih.govwikipedia.org Similar to the zona fasciculata, it synthesizes 17alpha-hydroxypregnenolone from pregnenolone. nih.gov However, in this zone, the 17,20-lyase activity of CYP17A1 is more prominent. This enzymatic activity converts 17alpha-hydroxypregnenolone into dehydroepiandrosterone (DHEA), a key precursor for androgens. nih.govnih.gov The regulation by ACTH also extends to this zone, where chronic stimulation can significantly enhance the production of 17-hydroxylated steroids and subsequent androgens like DHEA. medscape.comnih.gov

| Adrenal Zone | Key Enzyme | Substrate | Primary Product | Ultimate Steroid Class |

|---|---|---|---|---|

| Zona Fasciculata | CYP17A1 (17α-hydroxylase activity), 3β-HSD | Pregnenolone → 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone | Glucocorticoids (Cortisol) |

| Zona Reticularis | CYP17A1 (17α-hydroxylase & 17,20-lyase activity) | Pregnenolone → 17α-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Androgens |

Gonadal Tissues (Testis and Ovary) Production

The gonads, specifically the Leydig cells in the testes and the theca cells in the ovaries, are major sites of sex steroid production and, consequently, of 17alpha-hydroxypregnenolone synthesis. taylorandfrancis.commedscape.com The expression of CYP17A1 in these tissues is fundamental for the generation of androgens and estrogens. taylorandfrancis.commedlineplus.gov

In both the testes and ovaries, the steroidogenic pathway mirrors that of the adrenal zona reticularis, favoring the production of androgens. uc.edu Luteinizing hormone (LH) stimulates the initial steps of steroidogenesis in the gonads. Pregnenolone is hydroxylated by CYP17A1 to form 17alpha-hydroxypregnenolone. uc.edu This intermediate is then swiftly acted upon by the 17,20-lyase component of the same enzyme to produce DHEA. wikipedia.org DHEA is subsequently converted to other androgens, such as androstenedione (B190577) and testosterone. nih.govuc.edu In the ovaries, these androgens can then be converted to estrogens by the enzyme aromatase. nih.gov Studies in immature rats have confirmed that the ovaries possess an active 17-hydroxylase system, capable of producing 17alpha-hydroxypregnenolone. nih.gov

| Gonadal Tissue | Key Enzyme | Substrate | Intermediate Product | Primary Androgen Precursor |

|---|---|---|---|---|

| Testis (Leydig Cells) & Ovary (Theca Cells) | CYP17A1 (17α-hydroxylase & 17,20-lyase activity) | Pregnenolone | 17α-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) |

Feto-Placental Unit Metabolism of 17alpha-Hydroxypregnenolone

During pregnancy, the feto-placental unit functions as an integrated endocrine system, with both the fetus and the placenta contributing to steroid hormone biosynthesis. muni.czbioscientifica.com While it was traditionally believed that the placenta lacked CYP17A1 activity, more recent research has demonstrated that human trophoblasts do express CYP17 and can generate androgens. nih.govoup.comnih.gov

The fetal adrenal gland, particularly its large fetal zone, produces significant amounts of DHEA, which involves the formation of 17alpha-hydroxypregnenolone. oncohemakey.com Cortisol produced by the fetal adrenal gland is thought to stimulate the 17,20-lyase activity in the placenta. taylorandfrancis.com Within this collaborative unit, 17alpha-hydroxypregnenolone serves as a key precursor for androgens like DHEA and androstenedione. taylorandfrancis.com These androgens, whether produced by the fetus or the placenta itself, are then utilized by the placenta, which has high levels of aromatase activity, to synthesize large quantities of estrogens, such as estrone (B1671321) and estradiol. taylorandfrancis.comnih.gov This intricate metabolic interplay has been studied at mid-gestation, highlighting the roles of the fetal adrenal glands, liver, testes, and the placenta in metabolizing 17alpha-hydroxypregnenolone. nih.govnih.gov

| Component | Action | Substrate | Product | Final Outcome |

|---|---|---|---|---|

| Fetal Adrenal Gland / Placenta | CYP17A1 (17α-hydroxylase & 17,20-lyase) | Pregnenolone → 17α-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Placental Aromatization to Estrogens |

| Placenta | Aromatase (CYP19A1) | Androgens (e.g., DHEA, Androstenedione) | Estrogens (e.g., Estrone, Estradiol) |

Genetic Determinants and Molecular Aberrations in 17alpha Hydroxypregnenolone Metabolism

CYP17A1 Gene Mutations and Functional Consequences

The CYP17A1 gene, located on chromosome 10q24.3, encodes for the enzyme cytochrome P450c17 (CYP17A1), which possesses dual catalytic activities: 17α-hydroxylase and 17,20-lyase. e-apem.orgfrontiersin.org These activities are essential for the conversion of pregnenolone (B344588) and progesterone (B1679170) into their 17-hydroxylated forms and the subsequent cleavage of the C17-20 carbon bond to produce androgen precursors. frontiersin.orgwikipedia.org Mutations in the CYP17A1 gene can selectively or completely impair these functions, leading to distinct clinical and biochemical phenotypes. wikipedia.orgmedscape.com Over 100 different mutations in this gene have been identified, resulting in a range of disorders from complete combined enzyme deficiencies to isolated impairments of one activity. frontiersin.orgmedscape.com

Mutations that severely impair or abolish the 17α-hydroxylase activity of CYP17A1 block the conversion of pregnenolone to 17alpha-hydroxypregnenolone and progesterone to 17α-hydroxyprogesterone. e-apem.orgmedscape.com This leads to a significant reduction in the synthesis of cortisol and sex steroids. e-apem.orgnih.gov The resulting cortisol deficiency triggers a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland. e-apem.orgnih.gov This chronic ACTH stimulation leads to the overproduction of steroids upstream of the enzymatic block, such as pregnenolone, progesterone, deoxycorticosterone (DOC), and corticosterone. medscape.com The excess DOC can cause hypertension and hypokalemia. nih.govnih.gov

Functional studies of various CYP17A1 missense mutations have demonstrated a drastic reduction in 17α-hydroxylase activity. For instance, mutations such as A174E, V178D, and L465P have been shown to retain only 0-7% of the wild-type enzyme's 17α-hydroxylase activity. oup.com

In some cases, mutations in the CYP17A1 gene can selectively disrupt the 17,20-lyase activity while preserving the 17α-hydroxylase function. medscape.comnih.gov This rare condition, known as isolated 17,20-lyase deficiency, allows for the normal conversion of pregnenolone to 17alpha-hydroxypregnenolone and progesterone to 17α-hydroxyprogesterone, and thus cortisol synthesis can proceed, albeit sometimes with reduced efficiency. medscape.comwikipedia.org However, the subsequent conversion of 17alpha-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA) is impaired, leading to a block in sex steroid production. nih.govwikipedia.org

Mutations causing isolated 17,20-lyase deficiency are often located in regions of the CYP17A1 protein that are critical for its interaction with redox partners like cytochrome P450 oxidoreductase (POR) and cytochrome b5, which are more crucial for the lyase reaction than for the hydroxylase reaction. nih.gov For example, mutations like R347H and R358Q have been shown to impair these interactions, leading to a selective loss of 17,20-lyase activity. nih.gov Patients with this condition typically present with abnormal sexual development but without the hypertension and hypokalemia seen in combined deficiency, as cortisol production is not severely affected and there is no significant mineralocorticoid excess. medscape.comwikipedia.org

The most common form of congenital adrenal hyperplasia due to CYP17A1 mutations is the combined deficiency of both 17α-hydroxylase and 17,20-lyase activities. frontiersin.orgwikipedia.org This condition, also known as 17α-hydroxylase deficiency (17OHD), accounts for about 1% of all congenital adrenal hyperplasia cases. frontiersin.orgnih.gov In this disorder, the production of both cortisol and sex steroids is severely impaired. nih.govoup.com

The lack of cortisol leads to increased ACTH, adrenal hyperplasia, and the shunting of steroid precursors towards the mineralocorticoid pathway, resulting in the overproduction of deoxycorticosterone and corticosterone, which in turn causes hypertension and hypokalemia. frontiersin.orgnih.gov The deficiency in sex steroid synthesis leads to sexual infantilism in both 46,XX and 46,XY individuals. nih.gov

Numerous mutations throughout the CYP17A1 gene have been identified to cause this combined deficiency. For example, a homozygous p.R96Q missense mutation has been reported to cause the condition. frontiersin.org Similarly, functional analyses of mutations like A174E, V178D, and L465P have confirmed their detrimental effect on both enzyme activities, with residual activities being less than 7% of the wild type. oup.com

| Mutation | Affected Activity | Clinical Phenotype | Biochemical Findings |

| A174E | 17α-hydroxylase & 17,20-lyase | Combined 17OHD | Decreased Cortisol & Sex Steroids, Increased Mineralocorticoids |

| V178D | 17α-hydroxylase & 17,20-lyase | Combined 17OHD | Decreased Cortisol & Sex Steroids, Increased Mineralocorticoids |

| L465P | 17α-hydroxylase & 17,20-lyase | Combined 17OHD | Decreased Cortisol & Sex Steroids, Increased Mineralocorticoids |

| R347H | 17,20-lyase | Isolated 17,20-lyase deficiency | Normal Cortisol, Decreased Sex Steroids |

| R358Q | 17,20-lyase | Isolated 17,20-lyase deficiency | Normal Cortisol, Decreased Sex Steroids |

| p.R96Q | 17α-hydroxylase & 17,20-lyase | Combined 17OHD | Decreased Cortisol & Sex Steroids, Increased Mineralocorticoids |

Impact of Other Steroidogenic Enzyme Deficiencies on 17alpha-Hydroxypregnenolone Levels

Deficiencies in other enzymes involved in the steroidogenic cascade can also have a significant impact on the circulating levels of 17alpha-hydroxypregnenolone, either by causing its accumulation or by altering its metabolic pathway.

3β-hydroxysteroid dehydrogenase (3β-HSD) is an essential enzyme that catalyzes the conversion of Δ5-steroids to Δ4-steroids, including the conversion of pregnenolone to progesterone, 17alpha-hydroxypregnenolone to 17α-hydroxyprogesterone, and DHEA to androstenedione (B190577). wikipedia.orgmedscape.com A deficiency in the type II isoform of this enzyme (HSD3B2), which is predominantly expressed in the adrenal glands and gonads, leads to a blockage in the synthesis of all three classes of adrenal steroids: mineralocorticoids, glucocorticoids, and sex steroids. medscape.comnih.gov

This enzymatic block results in the accumulation of the Δ5-steroid precursors, leading to markedly elevated plasma concentrations of pregnenolone, 17alpha-hydroxypregnenolone, and DHEA. wikipedia.orgmedscape.com The diagnosis of 3β-HSD deficiency is often confirmed by the distinctive pattern of elevated Δ5-steroids, with a high ratio of 17alpha-hydroxypregnenolone to 17α-hydroxyprogesterone. nih.govmedscape.com An ACTH stimulation test typically shows an excessive response of 17alpha-hydroxypregnenolone. wikipedia.orgmedscape.com

| Steroid | Effect of 3β-HSD Deficiency |

| Pregnenolone | Markedly Elevated |

| 17alpha-Hydroxypregnenolone | Markedly Elevated |

| Dehydroepiandrosterone (DHEA) | Markedly Elevated |

| Progesterone | Decreased |

| 17α-Hydroxyprogesterone | Decreased (relative to 17alpha-hydroxypregnenolone) |

| Cortisol | Decreased |

| Aldosterone | Decreased |

P450 oxidoreductase (POR) is a flavoprotein that serves as the electron donor for all microsomal cytochrome P450 enzymes, including the steroidogenic enzymes CYP17A1 (17α-hydroxylase/17,20-lyase), CYP21A2 (21-hydroxylase), and CYP19A1 (aromatase). karger.comoup.come-apem.org A deficiency in POR, therefore, leads to a combined, partial impairment of the activities of these enzymes. karger.comnih.gov

The clinical and biochemical presentation of POR deficiency can be complex and variable. frontiersin.org Because POR deficiency affects CYP17A1 activity, the conversion of pregnenolone to 17alpha-hydroxypregnenolone and its subsequent conversion to DHEA can be impaired. oup.com The 17,20-lyase activity of CYP17A1 is particularly sensitive to perturbations in electron transfer from POR. karger.comoup.com This can lead to an accumulation of 17alpha-hydroxypregnenolone and 17α-hydroxyprogesterone, with a more pronounced block in the synthesis of sex steroids. karger.comnih.gov

Patients with POR deficiency can present with a hormonal profile that may be mistaken for other forms of congenital adrenal hyperplasia. e-apem.org For instance, they may have elevated 17α-hydroxyprogesterone levels, similar to 21-hydroxylase deficiency, but also show evidence of impaired 17α-hydroxylase and 17,20-lyase activities. karger.comoup.com The diagnosis is often suggested by a unique steroid profile showing combined deficiencies and can be confirmed by sequencing the POR gene. e-apem.orgnih.gov

| Enzyme Activity Affected by POR Deficiency | Impact on 17alpha-Hydroxypregnenolone Metabolism |

| CYP17A1 (17α-hydroxylase) | Partial impairment can lead to accumulation of pregnenolone and potentially 17alpha-hydroxypregnenolone. |

| CYP17A1 (17,20-lyase) | More severely affected, leading to a block in the conversion of 17alpha-hydroxypregnenolone to DHEA. |

| CYP21A2 (21-hydroxylase) | Partial impairment leads to accumulation of 17α-hydroxyprogesterone. |

Physiological and Endocrine System Roles of 17alpha Hydroxypregnenolone

Intermediate in Glucocorticoid Biosynthesis Pathways

17α-Hydroxypregnenolone is a crucial intermediate in the intricate cascade of reactions that constitute glucocorticoid biosynthesis. The generation of cortisol, the primary glucocorticoid in humans, relies on the conversion of pregnenolone (B344588) to 17α-hydroxypregnenolone. taylorandfrancis.com This conversion is catalyzed by the enzyme 17α-hydroxylase, a specific activity of the cytochrome P450 enzyme CYP17A1, which is located in the adrenal glands and gonads. nih.govwikipedia.org

Following its formation, 17α-hydroxypregnenolone serves as a substrate for the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme converts 17α-hydroxypregnenolone into 17α-hydroxyprogesterone. nih.gov From this point, 17α-hydroxyprogesterone is further metabolized through a series of enzymatic reactions, including hydroxylations at the C21 and C11 positions, ultimately leading to the synthesis of cortisol. nih.gov A deficiency in the 17α-hydroxylase enzyme disrupts this pathway, leading to impaired cortisol production and a compensatory increase in adrenocorticotropic hormone (ACTH). taylorandfrancis.comnih.gov This blockage results in the accumulation of steroid precursors prior to the enzymatic step, such as pregnenolone, and shunts steroidogenesis towards mineralocorticoid production. taylorandfrancis.commedscape.com

Precursor in Androgen and Estrogen Synthesis Pathways

In addition to its role in glucocorticoid synthesis, 17α-hydroxypregnenolone is a pivotal precursor in the biosynthesis of androgens and, subsequently, estrogens. The same enzyme that hydroxylates pregnenolone, CYP17A1, also possesses a second critical function known as 17,20-lyase activity. oup.com This lyase activity acts upon 17α-hydroxypregnenolone, cleaving the side chain to convert the C21 steroid into a C19 steroid, dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orghmdb.ca

DHEA is a primary adrenal androgen precursor. nih.gov It can then be converted to other androgens, such as androstenedione (B190577) and testosterone, through the action of various enzymes. gfmer.chfigshare.com These androgens can then be aromatized by the enzyme aromatase (CYP19A1) to produce estrogens like estradiol. figshare.comnih.gov Therefore, the conversion of 17α-hydroxypregnenolone to DHEA is a critical branching point in steroidogenesis, directing the pathway towards the production of sex steroids. wikipedia.orggfmer.ch The efficiency of the 17,20-lyase activity of CYP17A1 can be modulated by factors such as the presence of the accessory protein cytochrome b5, which influences the ratio of C21 to C19 steroids produced. oup.comnih.gov

Significance in the Δ5 Pathway of Steroidogenesis

Steroid biosynthesis proceeds through two primary pathways, known as the Δ5 (delta-5) and Δ4 (delta-4) pathways, distinguished by the position of a double bond in the steroid ring structure. figshare.com 17α-Hydroxypregnenolone is a key intermediary specifically in the Δ5 pathway. wikipedia.orggfmer.ch

The Δ5 pathway begins with pregnenolone, which retains the double bond between carbons 5 and 6 of the steroid B-ring. figshare.com The conversion of pregnenolone to 17α-hydroxypregnenolone and its subsequent conversion to DHEA both occur within this Δ5 route. gfmer.chnih.gov Steroids in the Δ5 pathway, like 17α-hydroxypregnenolone and DHEA, can be converted to their Δ4 counterparts by the action of the 3β-hydroxysteroid dehydrogenase (HSD3B2) enzyme, which shifts the double bond to between carbons 4 and 5 of the A-ring. nih.govfigshare.com For instance, HSD3B2 converts 17α-hydroxypregnenolone into 17α-hydroxyprogesterone, a key intermediate in the Δ4 pathway leading to cortisol. nih.gov The relative activity of these pathways can differ between tissues and developmental stages.

Developmental and Age-Related Physiological Profiles

Neonatal and Pediatric Metabolism

At birth, the endocrine system is highly active, leading to elevated levels of various adrenal and sex steroids, including 17α-hydroxypregnenolone. testcatalog.org Concentrations are particularly high in umbilical cord blood, with reported ranges of 27.1-80.5 nmol/L. medchemexpress.com These levels can be even more pronounced in preterm infants, who may exhibit concentrations up to 9,799 ng/dL due to factors like illness and stress. testcatalog.orgtestcatalog.org Term infants typically have levels below 3,104 ng/dL. testcatalog.orgtestcatalog.org

Following the neonatal period, there is a significant decrease in 17α-hydroxypregnenolone concentrations. medchemexpress.com Levels drop to a nadir between the ages of 1 and 2 years, with values ranging from 0.95 to 2.09 nmol/L. medchemexpress.com They remain at these low prepubertal levels (generally <277 ng/dL) for the next several years of childhood. testcatalog.orgtestcatalog.org

Pubertal and Adult Physiological Concentrations

With the onset of puberty, adrenal and gonadal steroid production increases, leading to a gradual rise in 17α-hydroxypregnenolone concentrations from their prepubertal lows. medchemexpress.com Peak levels are typically reached at the end of puberty, after which they begin to decline with age. wikipedia.org

In adults, the physiological concentrations of 17α-hydroxypregnenolone can vary. Reference ranges for adults 18 years and older are generally between 33-248 ng/dL. testcatalog.org Another source indicates ranges of 55-455 ng/dL for males and 31-455 ng/dL for females. testcatalog.org

Pregnancy-Related Metabolic Shifts

Pregnancy is a state of profound endocrine changes, characterized by high levels of many steroid hormones. wikipedia.org During gestation, there is a significant increase in the metabolic rate and alterations in hormone production to support fetal development. endocrine.orggpnotebook.com The fetal adrenal gland provides large amounts of DHEA-S as a precursor for placental estrogen synthesis. nih.gov This process involves the Δ5 pathway, indicating an active role for 17α-hydroxypregnenolone as a precursor during pregnancy. The rising concentrations of various hormones, including estrogens and progesterone (B1679170), are known to influence the activity of drug-metabolizing enzymes, reflecting the systemic metabolic shifts that occur. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in 17α-Hydroxypregnenolone Metabolism

| Enzyme | Gene | Function | Pathway |

| 17α-hydroxylase / 17,20-lyase | CYP17A1 | Converts Pregnenolone to 17α-Hydroxypregnenolone (hydroxylase activity); Converts 17α-Hydroxypregnenolone to DHEA (lyase activity). oup.comnih.gov | Glucocorticoid, Androgen, Estrogen Synthesis |

| 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase | HSD3B2 | Converts 17α-Hydroxypregnenolone to 17α-Hydroxyprogesterone. nih.gov | Glucocorticoid, Androgen, Estrogen Synthesis |

| Aromatase | CYP19A1 | Converts androgens (derived from DHEA) to estrogens. figshare.com | Estrogen Synthesis |

Table 2: Physiological Concentrations of 17α-Hydroxypregnenolone Across Lifespans

| Life Stage | Age Range | Typical Concentration Range | Notes |

| Neonatal (Preterm) | 26-28 weeks gestation | 1,219-9,799 ng/dL testcatalog.org | Levels can be highly elevated due to stress and illness. testcatalog.org |

| Neonatal (Term) | 0-28 days | < 3,104 ng/dL testcatalog.orgtestcatalog.org | High levels reflect activation of the hypothalamic-pituitary-adrenal/gonadal axes. testcatalog.org |

| Infancy/Childhood (Nadir) | 1-2 years | 0.95-2.09 nmol/L medchemexpress.com | Levels decrease significantly after the neonatal period. |

| Prepubertal | 2-9 years | < 277 ng/dL testcatalog.org | Concentrations remain low before the onset of puberty. |

| Puberty | Varies | Gradual increase from prepubertal levels. medchemexpress.com | Levels rise with the maturation of adrenal and gonadal function. |

| Adult | ≥ 18 years | 31-455 ng/dL testcatalog.org | Levels are stable but decline with advanced age. wikipedia.org |

Comparative Endocrine Physiology: Non-Mammalian Models

Ovarian Maturation Studies (e.g., Scylla olivacea)

In non-mammalian models, 17α-Hydroxypregnenolone has been investigated for its role in reproductive endocrinology, particularly in crustaceans. Studies on the orange mud crab, Scylla olivacea, provide insight into the potential of this steroid hormone to influence ovarian maturation.

Research was conducted to determine the effect of exogenous 17α-Hydroxypregnenolone on the ovarian development of immature female Scylla olivacea. researchgate.netscialert.net Over a 60-day study period, immature female crabs were injected with varying doses of 17α-Hydroxypregnenolone, and the progression of ovarian maturation was monitored. researchgate.netresearchgate.net The ovarian maturation was categorized into four stages: Immature (Stage 1), Early Mature (Stage 2), Late Mature (Stage 3), and Fully Mature (Stage 4). researchgate.net

A control group, which received no hormonal injection, showed no advancement in ovarian maturation, with all individuals remaining at Stage 1 throughout the 60-day experiment. scialert.net In contrast, the administration of 17α-Hydroxypregnenolone was found to promote ovarian development. scialert.net

One of the key findings was that a lower dose of 17α-Hydroxypregnenolone (designated as T2D1) was more effective in inducing maturation compared to a higher dose. scialert.net The treatment with 0.01 µg/g body weight of 17α-Hydroxypregnenolone resulted in the highest percentage of mature ovaries (27.78%) by the end of the study. scialert.net This group also exhibited the highest gonad somatic index (GSI), a measure of the relative weight of the gonads to the total body weight, with an average of 2.51 ± 0.72%. scialert.net

The study also compared the effects of 17α-Hydroxypregnenolone with another steroid hormone, 17α-hydroxyprogesterone. researchgate.netresearchgate.net While both hormones were capable of inducing ovarian maturation, the treatment with the lower dose of 17α-Hydroxypregnenolone yielded the most promising results in terms of the percentage of mature ovaries and the GSI. scialert.net These findings suggest that 17α-Hydroxypregnenolone plays a role in the regulation of vitellogenesis, the process of yolk protein accumulation in the oocytes, in this crustacean species. researchgate.net The external morphology of the ovaries, including color changes, was used to assess the maturation stages. scialert.net

The research underscores the potential of steroid hormones like 17α-Hydroxypregnenolone in modulating reproductive processes in commercially important crustacean species. scialert.netresearchgate.net However, the investigators noted that further evaluation of dosages is necessary before it can be practically applied in commercial aquaculture to enhance larval production. researchgate.netresearchgate.net

Table of Research Findings on Ovarian Maturation in Scylla olivacea

| Treatment Group | Hormone | Dosage (µg/g body weight) | Percentage of Mature Ovaries (%) | Mean Gonad Somatic Index (GSI) ± SD (%) |

| Control | None | N/A | 0 | Not Reported |

| T2D1 | 17α-Hydroxypregnenolone | 0.01 | 27.78 | 2.51 ± 0.72 |

| T2D2 | 17α-Hydroxypregnenolone | 0.1 | Not specified in detail | Not specified in detail |

| T1D1 | 17α-hydroxyprogesterone | 0.01 | Lower than T2D1 | Lower than T2D1 |

| T1D2 | 17α-hydroxyprogesterone | 0.1 | Lower than T2D1 | Lower than T2D1 |

Neurosteroidogenesis and Neuromodulatory Functions of 17alpha Hydroxypregnenolone

Endogenous Synthesis in the Central and Peripheral Nervous Systems

Neurosteroids are synthesized de novo within the brain and peripheral nervous tissues nih.govresearchgate.net. 17α-Hydroxypregnenolone is produced from its precursor, pregnenolone (B344588), through a specific enzymatic reaction portlandpress.comhmdb.ca. This conversion is catalyzed by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1), also known as P450c17 wikipedia.orgnih.govportlandpress.com. The expression of this enzyme is essential for a cell to be considered 'steroidogenic' nih.gov.

This synthesis is not limited to peripheral endocrine glands; it occurs within the central nervous system (CNS) and peripheral nervous system (PNS) nih.govnih.govoup.com. Studies have confirmed that peripheral nerves have the capacity to both synthesize and metabolize neuroactive steroids, making them a direct target for their action nih.gov. The synthesis process takes place in the endoplasmic reticulum and mitochondria of neural cells nih.govnih.govportlandpress.com.

Direct Neuromodulatory Actions

As a neuromodulator, 17α-Hydroxypregnenolone exerts its effects within the central nervous system wikipedia.org. Unlike steroid hormones that typically bind to intracellular nuclear receptors, neurosteroids often act directly on plasma membrane ion channels to regulate neuronal activity nih.govresearchgate.net.

The primary mechanism of action for many neurosteroids involves the direct modulation of ligand-gated ion channels, which influences neuronal excitability nih.gov. The main targets for neurosteroids are generally the major inhibitory (GABA) and excitatory (NMDA) receptors in the CNS researchgate.net. While the broader class of neurosteroids is known to interact with these receptors, specific and direct interactions of 17α-Hydroxypregnenolone with particular neuronal receptors are an area of ongoing research.

Research has specifically identified 17α-Hydroxypregnenolone as a modulator of locomotion wikipedia.org. Its activity in the central nervous system contributes to the regulation of motor functions.

Metabolism within Neural Tissues

Within neural tissues, 17α-Hydroxypregnenolone serves as a critical intermediary in the Δ5 pathway of steroidogenesis wikipedia.org. It can be metabolized through two primary pathways:

Conversion to Dehydroepiandrosterone (B1670201) (DHEA): The enzyme 17,20 lyase, which is a component of the CYP17A1 enzyme complex, converts 17α-Hydroxypregnenolone into DHEA wikipedia.orgnih.govhmdb.ca. DHEA is itself a significant neurosteroid and a prohormone for the synthesis of sex steroids wikipedia.org.

Conversion to 17α-Hydroxyprogesterone: Through the action of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), 17α-Hydroxypregnenolone is converted to 17α-hydroxyprogesterone wikipedia.orgnih.govportlandpress.com. This compound is a key prohormone for the production of glucocorticosteroids, such as cortisol, and the androgen androstenedione (B190577) wikipedia.orgnih.gov.

These metabolic conversions highlight the central role of 17α-Hydroxypregnenolone in the synthesis of a wide range of other neuroactive and hormonal steroids within the nervous system.

Table 1: Key Enzymes in 17α-Hydroxypregnenolone Synthesis and Metabolism

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| CYP17A1 (17α-hydroxylase) | Synthesizes 17α-Hydroxypregnenolone | Pregnenolone | 17α-Hydroxypregnenolone |

| 17,20 Lyase (CYP17A1) | Metabolizes 17α-Hydroxypregnenolone | 17α-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Metabolizes 17α-Hydroxypregnenolone | 17α-Hydroxypregnenolone | 17α-hydroxyprogesterone |

Sulfated Derivatives and Receptor Affinity in Neuromodulation

17α-Hydroxypregnenolone can exist as a sulfated derivative, known as 17α-hydroxypregnenolone sulfate (B86663) (17-PregS) medchemexpress.comnih.gov. This sulfated form is a steroid conjugate containing a sulfate group attached to the main steroid structure hmdb.ca. The formation of 17-PregS can occur through two main routes: the peripheral sulfoconjugation of 17α-Hydroxypregnenolone, or the direct hydroxylation of pregnenolone sulfate by the CYP17A1 enzyme nih.gov. Evidence suggests that the conversion from pregnenolone sulfate is a major pathway for the biosynthesis of 17-PregS nih.gov.

The process of sulfation can significantly alter the biological activity of neurosteroids. For instance, studies on other neurosteroids have shown that sulfated versions, such as pregnenolone sulfate (PREGS) and dehydroepiandrosterone sulfate (DHEAS), can exhibit different efficacy at neuronal receptors compared to their non-sulfated counterparts nih.gov. In the context of neuroprotection mediated by the GABA-A receptor, sulfated neurosteroids have been shown to be highly efficacious nih.gov. The sulfate form of 17α-Hydroxypregnenolone is also noted as an interfering substance in certain immunoassays due to its ability to cross-react with antibodies designed for other steroids like 17α-hydroxyprogesterone medchemexpress.com.

Table 2: Metabolic Fate of 17α-Hydroxypregnenolone

| Metabolite | Enzyme | Resulting Product | Significance of Product |

|---|---|---|---|

| 17α-Hydroxypregnenolone | 17,20 Lyase (CYP17A1) | Dehydroepiandrosterone (DHEA) | Prohormone for sex steroids |

| 17α-Hydroxypregnenolone | 3β-hydroxysteroid dehydrogenase (3β-HSD) | 17α-hydroxyprogesterone | Prohormone for glucocorticoids and androgens |

| 17α-Hydroxypregnenolone | Sulfotransferase | 17α-hydroxypregnenolone sulfate (17-PregS) | Altered biological activity and receptor affinity |

Analytical Methodologies for 17alpha Hydroxypregnenolone Research

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) has become the gold standard for steroid analysis due to its high specificity and ability to measure multiple compounds in a single run. frontiersin.org Coupled with chromatographic separation techniques, MS provides reliable and accurate quantification of 17alpha-hydroxypregnenolone in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the precise measurement of 17alpha-hydroxypregnenolone. frontiersin.orgresearchgate.net This technique offers high sensitivity and selectivity, overcoming many of the limitations associated with older methods. researchgate.netnih.gov The Endocrine Society has recommended LC-MS/MS for measuring steroids like 17alpha-hydroxyprogesterone, a closely related compound, highlighting the method's reliability. researchgate.net

Optimizing LC-MS/MS methods is crucial for achieving the low detection limits required for steroid hormone analysis. Key optimization strategies include:

Derivatization: To enhance ionization efficiency and thus improve sensitivity, 17alpha-hydroxypregnenolone can be chemically modified before analysis. researchgate.net One effective derivatization agent is 2-hydrazinopyridine, which improves the response of the molecule in the mass spectrometer. researchgate.netnih.gov

Sample Preparation: Effective sample clean-up is essential to minimize matrix effects, where other components in the sample interfere with the ionization of the target analyte. nih.gov Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction are commonly employed to purify the steroid extract from biological samples like plasma or dried blood spots. frontiersin.orgnih.gov

Ionization Method: While electrospray ionization (ESI) is widely used, atmospheric-pressure chemical ionization (APCI) can also be employed as it is often less prone to matrix effects for steroid analysis. thermofisher.com

Multiple Reaction Monitoring (MRM): The high specificity of LC-MS/MS is achieved by using tandem mass spectrometry, typically in MRM mode. semanticscholar.org In this mode, a specific precursor ion of the analyte is selected and fragmented, and then a specific product ion is monitored for quantification. This process minimizes interference from other molecules with similar masses. frontiersin.org

The validation of these methods demonstrates excellent performance, with low coefficients of variation and high accuracy. For example, one validated method reported intra- and inter-assay coefficients of variation below 5.2%. nih.gov

A significant advantage of LC-MS/MS is its capacity for multiplexing, allowing for the simultaneous measurement of a panel of steroid hormones from a single sample. frontiersin.org This is particularly useful for studying steroidogenic pathways and diagnosing disorders like congenital adrenal hyperplasia (CAH), where the ratios of different steroids are informative. bohrium.com

Methods have been specifically developed for the simultaneous quantification of 17alpha-hydroxypregnenolone and its metabolic product, 17alpha-hydroxyprogesterone, from dried blood spots. researchgate.netnih.gov Comprehensive steroid profiling methods can quantify over a dozen steroids in a single run, providing a detailed view of the adrenal steroid output. frontiersin.orgbohrium.com

| Steroid Compound | Typical Application | Reference |

|---|---|---|

| 17alpha-Hydroxyprogesterone | Congenital Adrenal Hyperplasia (CAH) diagnosis | researchgate.netnih.gov |

| Cortisol | Adrenal function assessment | nih.gov |

| Androstenedione (B190577) | Androgen synthesis pathway | nih.gov |

| Testosterone | Androgen status | nih.gov |

| Dehydroepiandrosterone-sulfate (DHEAS) | Adrenarche and Δ5-pathway assessment | researchgate.net |

| Progesterone (B1679170) | Steroidogenesis precursor | frontiersin.org |

The robustness of LC-MS/MS allows for its application across a wide range of research models.

In Vivo Research: The method is extensively used for analyzing human and animal samples. A primary application is in newborn screening for CAH using dried blood spots (DBS). researchgate.netnih.gov Analysis of plasma and serum is also routine for diagnosing and monitoring endocrine disorders in pediatric and adult populations. frontiersin.orgdocumentsdelivered.com The high sensitivity allows for the use of small sample volumes, which is particularly advantageous in pediatric research. documentsdelivered.com

In Vitro Research: While clinical applications are more commonly reported, the validated LC-MS/MS methods are directly applicable to in vitro models. These include studies using adrenal cell cultures or enzyme assays to investigate the kinetics of steroidogenic enzymes, the effects of endocrine disruptors on steroid production, or the metabolism of new drug compounds. The ability to accurately measure precursor and product steroids simultaneously is invaluable in these mechanistic studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

Before the widespread adoption of LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) was a reference method for steroid analysis. researchgate.net It remains a powerful and reliable technique. For GC-MS analysis, steroids like 17alpha-hydroxypregnenolone must be chemically derivatized to increase their volatility and thermal stability. researchgate.netrestek.com Common derivatization agents include heptafluorobutyrates. researchgate.net The analysis often involves stable isotope dilution, where a known amount of an isotopically labeled version of the analyte is added to the sample as an internal standard, ensuring high accuracy and precision. researchgate.net

| Parameter | Reported Value | Reference |

|---|---|---|

| Intra-assay Precision (CV) | 8.3% | documentsdelivered.com |

| Inter-assay Precision (CV) | 5.6% | documentsdelivered.com |

| Accuracy (Relative Error) | < 3.7% | researchgate.net |

GC-MS requires high temperatures (often exceeding 300°C) to elute the steroid derivatives in a reasonable time. restek.com While highly accurate, the extensive sample preparation and derivatization steps can make it more labor-intensive than modern LC-MS/MS methods. researchgate.net

Immunoassay Techniques and Associated Challenges

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have been historically used for quantifying 17alpha-hydroxypregnenolone and other steroids due to their high throughput and simplicity. frontiersin.orgnih.gov However, these methods suffer from a significant and well-documented limitation: a lack of specificity. nih.gov

The primary challenge is cross-reactivity, where the antibodies used in the assay bind not only to the target analyte but also to other structurally similar steroids present in the sample. frontiersin.orgresearchgate.net This is a major issue in the analysis of 17alpha-hydroxyprogesterone, where 17alpha-hydroxypregnenolone is a known major interferent. researchgate.netnih.gov The cross-reactivity of 17alpha-hydroxypregnenolone and its sulfated conjugates can lead to falsely elevated results, causing a high rate of false positives, especially in newborn screening programs for CAH. researchgate.netresearchgate.netresearchgate.net This lack of specificity necessitates confirmatory testing by a more specific method like LC-MS/MS. nih.gov While some immunoassays incorporate an extraction step to improve specificity, problems with cross-reactivity can persist. nih.govresearchgate.net

Sample Preparation and Derivatization Strategies for Steroid Analysis

Proper sample preparation is a critical step to ensure the accuracy and reliability of steroid analysis, particularly for sensitive methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netdocumentsdelivered.com

Sample Preparation Techniques:

Solvent Extraction: This is a common first step to isolate steroids from the biological matrix. Diethyl ether is frequently used for the extraction of unconjugated steroids. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. Cartridges like Strata-X can be used to purify steroid extracts. researchgate.net

Column Chromatography: Techniques like Sephadex LH-20 column chromatography can provide further cleanup and separation of steroids after initial extraction. documentsdelivered.com

Derivatization Strategies:

Derivatization is the process of chemically modifying an analyte to enhance its analytical properties, such as volatility for GC analysis or ionization efficiency for MS analysis. researchgate.netdocumentsdelivered.com

For GC-MS Analysis: To improve the volatility and thermal stability of steroids for GC-MS, they are often converted to derivatives. For example, heptafluorobutyrates can be prepared as derivatives for the analysis of 17alpha-Hydroxypregnenolone. documentsdelivered.com

For LC-MS/MS Analysis: In LC-MS/MS, derivatization can significantly enhance the ionization efficiency and thus the sensitivity of the method. researchgate.nettfrd.org.tw

2-hydrazinopyridine: This reagent is used to derivatize steroids, which has been successfully applied to the simultaneous quantification of 17alpha-Hydroxypregnenolone and 17alpha-hydroxyprogesterone in dried blood spots. researchgate.net

Girard Reagent P: This reagent reacts with ketosteroids to form water-soluble hydrazone derivatives. This modification introduces a permanently charged moiety, which can enhance the electrospray ionization (ESI) sensitivity in LC-MS/MS analysis by as much as tenfold. tfrd.org.tw

The following table outlines various sample preparation and derivatization strategies used in the analysis of 17alpha-Hydroxypregnenolone.

| Analytical Method | Sample Preparation | Derivatization Reagent | Derivative Formed |

| GC-MS | Solid-phase extraction, Sephadex LH-20 chromatography | Heptafluorobutyric anhydride | Heptafluorobutyrates |

| LC-MS/MS | Methanol extraction from dried blood spot, Strata-X cartridge purification | 2-hydrazinopyridine | Hydrazone derivative |

| LC-MS/MS | Extraction from dried blood spot | Girard Reagent P | Water-soluble hydrazone |

Table compiled from various sources detailing analytical methodologies for steroid analysis. researchgate.netdocumentsdelivered.comtfrd.org.tw

Advanced Research Models and Methodologies in 17alpha Hydroxypregnenolone Studies

In Vitro Cellular and Subcellular Systems

In vitro models are indispensable for dissecting the molecular machinery of 17α-hydroxypregnenolone production and action. These systems offer controlled environments to study specific cellular processes and enzymatic activities in isolation.

Cultured Adrenal and Gonadal Cell Lines

Cultured cell lines derived from adrenal and gonadal tissues are foundational tools in steroidogenesis research. The human adrenocortical carcinoma cell line, NCI-H295, and its substrains, NCI-H295R and NCI-H295A, are particularly valuable. nih.gov These cell lines are considered a "gold standard" because they express all the necessary enzymes for the production of mineralocorticoids, glucocorticoids, and androgens. bioscientifica.comthieme-connect.com This pluripotency allows for comprehensive studies of the entire steroidogenic cascade, including the conversion of pregnenolone (B344588) to 17α-hydroxypregnenolone by CYP17A1. nih.gov

The NCI-H295R substrain, which grows as a monolayer, is widely used to study the regulation of steroid production. thieme-connect.comatcc.org It is responsive to stimuli such as angiotensin II and potassium ions. atcc.org In contrast, the NCI-H295A cell line is often used in comparative studies to elucidate the differential regulation of steroid pathways. bioscientifica.com Research has shown significant differences in the steroid profiles of these two substrains; for instance, NCI-H295R cells produce more androgens, which is attributed to higher 17,20-lyase activity, while NCI-H295A cells exhibit higher 3β-hydroxysteroid dehydrogenase type 2 activity. bioscientifica.com

It is important to note that the steroidogenic properties of NCI-H295 cells can be significantly influenced by culture conditions, passage number, and the specific substrain used. nih.govresearchgate.net This variability underscores the need for careful experimental design and characterization of the cell models.

Below is an interactive table summarizing key characteristics of commonly used adrenal cell lines in 17α-hydroxypregnenolone research:

| Cell Line | Origin | Key Characteristics | Relevance to 17α-Hydroxypregnenolone Research |

| NCI-H295R | Human Adrenocortical Carcinoma | Pluripotent; expresses all key steroidogenic enzymes. Grows as a monolayer. thieme-connect.comatcc.org | Model for studying the entire steroidogenic pathway, including the production and metabolism of 17α-hydroxypregnenolone. Used to investigate the regulation of androgen biosynthesis. bioscientifica.com |

| NCI-H295A | Human Adrenocortical Carcinoma | Pluripotent; expresses all key steroidogenic enzymes. nih.govbioscientifica.com | Used in comparative studies with NCI-H295R to understand differential regulation of steroidogenesis. bioscientifica.com |

Reconstituted Enzyme Systems (e.g., P450c17 and Cofactors)

To study the enzymatic activity of cytochrome P450c17 (CYP17A1) in a highly purified and controlled environment, researchers utilize reconstituted enzyme systems. nih.gov This in vitro method involves isolating the CYP17A1 enzyme and its essential cofactors, primarily cytochrome P450 oxidoreductase (POR) and cytochrome b5. nih.govnih.gov These components are typically embedded in a phospholipid environment, such as microsomes, to mimic their natural setting in the endoplasmic reticulum. nih.govnih.gov

This approach allows for precise kinetic analysis of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. nih.gov The 17α-hydroxylase activity is responsible for converting pregnenolone to 17α-hydroxypregnenolone, while the 17,20-lyase activity subsequently converts 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA). nih.gov

Studies using reconstituted systems have been instrumental in elucidating the role of cofactors. For example, it has been demonstrated that while POR is essential for both enzymatic activities, cytochrome b5 specifically enhances the 17,20-lyase activity. nih.govnih.gov This allosteric effect of cytochrome b5 increases the maximal velocity (Vmax) of the lyase reaction. uniprot.org These systems also facilitate the investigation of how mutations in CYP17A1 or its cofactors affect enzyme function, providing insights into the molecular basis of endocrine disorders like congenital adrenal hyperplasia. nih.gov

Transfected Cell Models for Enzyme Activity Analysis (e.g., HEK-293)

Transfected cell models are another powerful tool for analyzing the activity of specific enzymes involved in 17α-hydroxypregnenolone metabolism. Human Embryonic Kidney 293 (HEK-293) cells are frequently used for this purpose due to their ease of growth, high transfection efficiency, and lack of endogenous steroidogenic enzymes. nih.govbiomedpharmajournal.org

In this methodology, the gene encoding an enzyme of interest, such as CYP17A1, is introduced into HEK-293 cells via a plasmid vector. researchgate.net The cells then express the enzyme, allowing researchers to study its function in a cellular context. Often, the enzyme is co-expressed with its necessary redox partners, like POR and cytochrome b5, to ensure full catalytic activity. researchgate.net

These models are particularly useful for:

Characterizing enzyme kinetics: By incubating the transfected cells with radiolabeled substrates (e.g., [3H]pregnenolone), the conversion to products like 17α-hydroxypregnenolone can be quantified. researchgate.net

Investigating the impact of mutations: Researchers can introduce specific mutations into the CYP17A1 gene before transfection to determine their effect on 17α-hydroxylase and 17,20-lyase activities. researchgate.net

Screening for enzyme inhibitors: Transfected cell lines can be used in high-throughput screening assays to identify compounds that modulate the activity of the target enzyme.

Below is an interactive table summarizing the applications of transfected cell models in 17α-hydroxypregnenolone research:

| Application | Description | Example |

| Enzyme Kinetics | Quantifying the rate of conversion of substrates to products by the expressed enzyme. | Measuring the conversion of pregnenolone to 17α-hydroxypregnenolone in HEK-293 cells expressing CYP17A1. researchgate.net |

| Mutation Analysis | Assessing the functional consequences of specific genetic mutations on enzyme activity. | Studying how a mutation in the CYP17A1 gene affects its ability to produce 17α-hydroxypregnenolone. researchgate.net |

| Inhibitor Screening | Identifying chemical compounds that can enhance or inhibit the activity of the target enzyme. | Using a transfected cell line to screen a library of compounds for potential inhibitors of CYP17A1. |

Ex Vivo Tissue Analysis

Ex vivo analysis of adrenal and gonadal tissues provides a bridge between in vitro studies and the complex physiological environment of a living organism. These methods allow for the examination of steroidogenesis in the context of the tissue's native architecture and cellular heterogeneity.

Microdissection Techniques for Zonal Analysis (e.g., Adrenal Gland)

The adrenal cortex is a structurally and functionally zoned organ, with each zone—the zona glomerulosa, zona fasciculata, and zona reticularis—producing a distinct profile of steroid hormones. wikipedia.orgresearchgate.net To understand the specific contributions of each zone to 17α-hydroxypregnenolone metabolism, researchers employ microdissection techniques.

Laser capture microdissection (LCM) is a particularly powerful method that allows for the precise isolation of cells from specific cortical zones. nih.govnih.gov This technique uses a laser to cut and collect targeted cells from a tissue section, preserving their molecular integrity. The isolated cells can then be analyzed for gene expression (e.g., by quantitative PCR) or protein content. nih.gov

By applying these techniques, researchers can investigate the zonal expression of enzymes like CYP17A1, which is primarily found in the zona fasciculata and zona reticularis. wikipedia.org This zonal-specific analysis is crucial for understanding how the adrenal gland orchestrates the production of glucocorticoids and androgens, pathways in which 17α-hydroxypregnenolone is a key intermediate. frontiersin.orgfrontiersin.org

Steroid Profiling in Tissue Extracts

To obtain a comprehensive picture of steroidogenesis within a tissue, researchers perform steroid profiling on tissue extracts. This involves homogenizing the tissue and extracting the steroids for subsequent analysis. researchgate.netprotocols.io

The gold standard for quantifying a wide range of steroids, including 17α-hydroxypregnenolone, is mass spectrometry coupled with a chromatographic separation technique. protocols.io The most common methods are:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the simultaneous measurement of multiple steroids in a single sample. nih.govresearchgate.netdntb.gov.ua It is considered a superior method to traditional immunoassays, which can suffer from cross-reactivity. protocols.ionih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly accurate method for steroid profiling. researchgate.netoup.com It often requires chemical derivatization of the steroids to make them volatile for gas chromatography. researchgate.net

These powerful analytical techniques allow researchers to create detailed "steroid fingerprints" of different tissues under various physiological or pathological conditions. oup.com By measuring the levels of 17α-hydroxypregnenolone and its upstream and downstream metabolites, scientists can gain valuable insights into the activity of the steroidogenic pathways and identify potential dysregulations. nih.gov

Biochemical and Biophysical Characterization of Enzyme-Substrate Interactions

The metabolism of 17α-hydroxypregnenolone is a critical juncture in the biosynthesis of steroid hormones, primarily governed by the enzymatic activities of 3β-hydroxysteroid dehydrogenase (3β-HSD) and cytochrome P450 17A1 (CYP17A1). The intricate interplay between 17α-hydroxypregnenolone and these enzymes is elucidated through detailed biochemical and biophysical studies, which provide insights into their kinetics and the structural determinants of their interactions.

Enzyme Kinetics and Inhibition Studies (e.g., Michaelis-Menten Parameters for 3β-HSD and CYP17A1)

The efficiency and substrate preference of 3β-HSD and CYP17A1 in metabolizing 17α-hydroxypregnenolone can be quantified by determining their Michaelis-Menten parameters, namely the Michaelis constant (Km) and the maximal velocity (Vmax) or catalytic rate constant (kcat).

CYP17A1: This enzyme exhibits dual functionality, acting as both a 17α-hydroxylase and a 17,20-lyase. In its lyase capacity, CYP17A1 cleaves the C17-C20 bond of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA). wikipedia.orgnih.gov The kinetic parameters for this specific reaction have been determined, providing a quantitative measure of the enzyme's efficiency. The 17,20-lyase activity of CYP17A1 is notably stimulated by the presence of cytochrome b5, which can increase the Vmax of the reaction. uniprot.org

| Parameter | Value | Unit |

|---|---|---|

| Km | 1.2 | µM |

| kcat | 0.24 | min-1 |

3β-HSD: This enzyme is responsible for the conversion of 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. nih.govwikipedia.org There are two primary isoenzymes in humans, HSD3B1 and HSD3B2, with HSD3B2 being the predominant form in the adrenal glands and gonads. nih.gov While the crucial role of 3β-HSD in metabolizing Δ⁵-3β-hydroxysteroids is well-established, specific Michaelis-Menten parameters for 17α-hydroxypregnenolone as a substrate for the human 3β-HSD isoenzymes are not extensively detailed in publicly available literature. However, studies on various mutations in the HSD3B2 gene that cause congenital adrenal hyperplasia have provided insights into the enzyme's function, often noting the accumulation of 17α-hydroxypregnenolone as a diagnostic marker of deficiency, which underscores the compound's role as a key substrate. medscape.commdpi.com

Structural-Activity Relationships in Enzyme Catalysis

The specific three-dimensional structure of 17α-hydroxypregnenolone is a key determinant of its interaction with the active sites of both CYP17A1 and 3β-HSD, influencing the catalytic efficiency and the type of reaction that occurs.

CYP17A1: The dual activities of CYP17A1 are intricately linked to the orientation of the steroid substrate within the enzyme's active site. nih.gov For the 17,20-lyase reaction to occur, the C17-C20 bond of 17α-hydroxypregnenolone must be precisely positioned relative to the enzyme's heme iron center. Molecular modeling and structural studies have revealed that 17α-hydroxypregnenolone can adopt a conformation that facilitates this cleavage, leading to the formation of DHEA. nih.gov

In contrast, 17α-hydroxyprogesterone is a much poorer substrate for the 17,20-lyase activity of human CYP17A1. oup.com This difference in reactivity is attributed to structural disparities between the two substrates and their interactions with the active site. The presence of the Δ⁵ bond and the 3β-hydroxyl group in 17α-hydroxypregnenolone, as opposed to the Δ⁴ bond and 3-keto group in 17α-hydroxyprogesterone, influences the positioning of the steroid, making the former a more favorable substrate for the lyase reaction. Studies involving mutations in the CYP17A1 enzyme have further illuminated these structure-activity relationships. For instance, certain mutations can selectively impair the 17,20-lyase activity while preserving the 17α-hydroxylase function, highlighting the distinct structural requirements for each catalytic process. nih.gov

3β-HSD: The catalytic activity of 3β-HSD involves both a dehydrogenase and an isomerase function. nih.gov The structure of 17α-hydroxypregnenolone, with its 3β-hydroxyl group and Δ⁵ double bond, is essential for its recognition and binding to the active site of 3β-HSD. The enzyme's active site contains specific amino acid residues that form a catalytic motif responsible for the dehydrogenation at the 3β-position and the subsequent isomerization of the double bond from Δ⁵ to Δ⁴. researchgate.net

Q & A

Basic: What are the primary biosynthetic pathways and physiological roles of 17α-hydroxypregnenolone?

Answer:

17α-OH Pregnenolone is synthesized via hydroxylation of pregnenolone by CYP17A1 (steroid 17α-hydroxylase) in the Δ⁵ pathway . It serves as a critical intermediate in adrenal and gonadal steroidogenesis, acting as a precursor for glucocorticoids (e.g., cortisol), mineralocorticoids, and sex hormones (e.g., DHEA, testosterone) . Methodologically, its biosynthesis can be tracked using isotopic labeling (e.g., ¹³C₂/²H₂-tracers) in cell cultures or adrenal tissue explants . To confirm pathway activity, combine enzyme inhibition studies (e.g., ketoconazole for CYP17A1 blockade) with LC-MS/MS quantification of intermediates .

Basic: What analytical methods are recommended for quantifying 17α-OH pregnenolone in biological samples?

Answer:

Immunoassays are prone to cross-reactivity with structurally similar steroids (e.g., 17α-hydroxyprogesterone), leading to false positives in clinical screening . For precise quantification, use isotope dilution gas chromatography-mass spectrometry (ID-GC/MS) or LC-MS/MS. These methods minimize interference by leveraging unique mass transitions (e.g., m/z 347→301 for unlabeled 17α-OH pregnenolone) and isotopic internal standards (e.g., [¹³C₂]-labeled analogs) . Sample preparation should include solid-phase extraction (SPE) and derivatization (e.g., methoxyamine-TMS) to enhance volatility and sensitivity .

Advanced: How do enzyme kinetics and genetic variants influence the conversion of 17α-OH pregnenolone to downstream steroids?

Answer:

The enzyme HSD3B1 catalyzes the conversion of 17α-OH pregnenolone to 17α-hydroxyprogesterone, a rate-limiting step in cortisol synthesis. Kinetic studies using recombinant HSD3B1 reveal a Kₘ of ~2.5 µM for 17α-OH pregnenolone, with activity modulated by cofactors (NAD⁺) and inhibitors (e.g., trilostane) . Genetic variants (e.g., HSD3B1 rs6203) can alter substrate specificity, assessed via CRISPR/Cas9-edited cell lines or transgenic animal models . Pair these with stable isotope tracer infusions to quantify flux differences in vivo .

Advanced: What experimental models are suitable for studying 17α-OH pregnenolone's role in neurosteroidogenesis?

Answer:

Non-human primates (e.g., marmoset monkeys) are ideal for in vivo studies due to adrenal zonation similarities to humans. Adrenalectomy followed by steroid profiling (LC-MS/MS) can isolate 17α-OH pregnenolone contributions . For mechanistic insights, use primary human adrenal cell cultures treated with ACTH analogs (e.g., Synacthen) to stimulate Δ⁵ pathway activity. Transcriptomic analysis (RNA-seq) of CYP17A1 and HSD3B1 under varying stimuli can elucidate regulatory networks .

Advanced: How can researchers resolve contradictions in data on 17α-OH pregnenolone's cross-reactivity in immunoassays?

Answer:

Cross-reactivity arises from shared epitopes with Δ⁴ steroids (e.g., 17α-hydroxyprogesterone). To validate immunoassay specificity:

- Perform parallelism tests (serial dilution of samples vs. calibrators).

- Compare results with LC-MS/MS as a reference method .

- Use antibody blocking experiments with structurally related steroids (e.g., spiking pregnenolone to assess interference) .

For clinical studies, prioritize mass spectrometry to avoid diagnostic errors, as highlighted in CAH newborn screening .

Basic: What are best practices for experimental design in studies involving 17α-OH pregnenolone?

Answer:

- Hypothesis-driven design : Focus on specific pathways (e.g., CYP17A1 vs. HSD3B1 dominance) or tissue-specific roles (adrenal vs. gonadal).

- Controls : Include enzyme inhibitors (e.g., abiraterone for CYP17A1) and negative controls (steroid-depleted media).

- Replication : Use triplicate assays for in vitro work and power analysis for in vivo cohorts .

- Ethics : For human studies, obtain IRB approval and document steroid handling per HIPAA/GDPR .

Advanced: How can isotopic tracers clarify 17α-OH pregnenolone's metabolic fate in complex systems?

Answer:

Stable isotopes (e.g., [13C₂]-17α-OH pregnenolone) enable tracing through multi-step pathways. Administer tracers in perfused adrenal models and use high-resolution MS (HRMS) to track labeled metabolites (e.g., cortisol, DHEA-S) . For dynamic profiling, combine pulse-chase experiments with kinetic modeling (e.g., SAAM II software) to estimate conversion rates . This approach resolves ambiguities in precursor-product relationships .

Basic: What resources provide authoritative structural and physicochemical data for 17α-OH pregnenolone?

Answer:

- NIST Chemistry WebBook : Offers validated spectral data (IR, NMR) and thermodynamic properties .

- PubChem : Lists molecular weight (330.5 g/mol), exact mass (348.252043 Da), and solubility (logP ~3.2) .

- Enzyme databases (BRENDA) : Detail kinetic parameters for CYP17A1 and HSD3B1 .

Avoid non-peer-reviewed sources (e.g., BenchChem) due to inconsistent validation .

Advanced: How does 17α-OH pregnenolone interact with nuclear receptors or non-genomic signaling pathways?

Answer:

Though primarily a precursor, 17α-OH pregnenolone may act as a neurosteroid via GABAₐ receptor modulation. Investigate using:

- Patch-clamp electrophysiology in neuronal cultures.

- Competitive binding assays with radiolabeled ligands (³H-muscimol).

- Gene knockout models (e.g., GABAₐ subunit-null mice) to isolate effects . Contrast with allopregnanolone to distinguish receptor affinities .

Basic: How should researchers address gaps in literature on 17α-OH pregnenolone's extra-adrenal functions?

Answer:

- Systematic reviews : Meta-analyze transcriptomic datasets (e.g., GTEx) to identify expression in non-adrenal tissues.

- Targeted metabolomics : Profile plasma/tissue from adrenalectomized models to isolate non-adrenal sources.

- Collaborative studies : Partner with neuroendocrinology labs to explore CNS roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.